Gemcitabine hydrochloride Gemcitabine hydrochloride Gemcitabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of gemcitabine is as a Nucleic Acid Synthesis Inhibitor.
Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis.
A deoxycytidine antimetabolite used as an antineoplastic agent.
Brand Name: Vulcanchem
CAS No.: 122111-03-9
VCID: VC20741388
InChI: InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
SMILES: C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Molecular Formula: C9H12ClF2N3O4
Molecular Weight: 299.66 g/mol

Gemcitabine hydrochloride

CAS No.: 122111-03-9

Cat. No.: VC20741388

Molecular Formula: C9H12ClF2N3O4

Molecular Weight: 299.66 g/mol

* For research use only. Not for human or veterinary use.

Gemcitabine hydrochloride - 122111-03-9

CAS No. 122111-03-9
Molecular Formula C9H12ClF2N3O4
Molecular Weight 299.66 g/mol
IUPAC Name 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Standard InChI InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
Standard InChI Key OKKDEIYWILRZIA-OSZBKLCCSA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl
SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Canonical SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl

Chemical Properties

Chemical Structure and Formula

Gemcitabine hydrochloride, chemically known as 2́-deoxy-2́,2́-difluorocytidine monohydrochloride (β-isomer), is a cytidine analog with two fluorine atoms replacing the hydroxyl groups on the ribose structure . The compound has a molecular formula of C9H12ClF2N3O4 and a molecular weight of 299.66 g/mol . Its IUPAC name is 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol hydrochloride .

PropertyValueSource
Chemical FormulaC9H12ClF2N3O4
Average Molecular Weight299.66 g/mol
Monoisotopic Weight299.048440004
CAS Number122111-03-9
IUPAC Name1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol hydrochloride

Physical Properties

Gemcitabine hydrochloride presents as a white to off-white solid with distinct solubility characteristics . It is soluble in water, slightly soluble in methanol, and practically insoluble in ethanol and polar organic solvents . This solubility profile influences its formulation and administration in clinical settings, with the compound typically administered as an intravenous solution.

PropertyValueSource
Physical AppearanceWhite to off-white solid
Water Solubility0.824 mg/mL (predicted)
LogP0.28 (ALOGPS), -0.49 (Chemaxon)
pKa (Strongest Acidic)5.38 (Chemaxon)
pKa (Strongest Basic)2.34 (Chemaxon)
Polar Surface Area109.37 Ų (Chemaxon)

Mechanism of Action

Pharmacodynamics

The cytotoxic effects of gemcitabine are mediated through multiple mechanisms that contribute to its efficacy against cancer cells:

  • Gemcitabine triphosphate (dFdCTP) competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA . Once incorporated, gemcitabine allows for the addition of one more nucleotide before DNA synthesis is terminated, a process known as "masked chain termination" .

  • Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, an enzyme responsible for producing deoxynucleotides necessary for DNA synthesis . This inhibition depletes the cellular pool of deoxynucleotides, particularly dCTP .

  • The reduction in dCTP levels enhances the incorporation of dFdCTP into DNA by decreasing the competitive inhibition by dCTP, creating a self-potentiating effect .

  • Gemcitabine triphosphate is also incorporated into RNA, thereby inhibiting RNA synthesis and further disrupting cellular function .

  • The drug induces S-phase-specific cell cycle arrest and programmed cell death (apoptosis), which is the main mechanism leading to cancer cell destruction .

Clinical Applications

Approved Indications

Gemcitabine hydrochloride, marketed under the brand name Gemzar among others, is FDA-approved for several indications based on extensive clinical testing:

  • Pancreatic cancer: Used as first-line treatment for locally advanced or metastatic adenocarcinoma of the pancreas .

  • Non-small cell lung cancer (NSCLC): Approved in combination with cisplatin as a first-line treatment for inoperable, locally advanced, or metastatic disease .

  • Breast cancer: Used in combination with paclitaxel for metastatic disease after failure of prior anthracycline-containing adjuvant chemotherapy .

  • Ovarian cancer: Approved in combination with carboplatin for advanced disease that has relapsed at least 6 months after platinum-based therapy .

  • Bladder cancer: Used for advanced or metastatic transitional cell carcinoma of the urothelium .

Efficacy in Various Cancers

Clinical trials have demonstrated variable efficacy of gemcitabine across different cancer types, as summarized in the following table:

Cancer TypeResponse RateMedian SurvivalAdditional InformationSource
Pancreatic Cancer5-12%3.9-6.3 monthsMonotherapy
Non-small Cell Lung Cancer (monotherapy)18-26%6.2-12.3 monthsResponse duration: 3.3-12.7 months
Non-small Cell Lung Cancer (with cisplatin)Higher than monotherapy6.2-12.3 monthsImproved objective response rates
Breast Cancer13-42%11.5-17.8 monthsAlone or with adjuvant therapy
Bladder Cancer20-28%Not specifiedMetastatic disease
Ovarian Cancer57.1%24 monthsProgression-free survival: 13.4 months

Pharmacokinetics

Gemcitabine hydrochloride exhibits distinctive pharmacokinetic properties that influence its clinical use and dosing schedules. Following intravenous administration, gemcitabine is rapidly distributed throughout the body .

Pharmacokinetic ParameterValueNotesSource
Plasma Half-life42-94 minutesShort half-life necessitates specific dosing schedules
Coefficient of Variation (clearance)17.1-31%Between-subject variability
BioequivalenceDemonstrated between Gemcitabine Injection and reference listed product (Gemzar)Based on crossover study with 30 patients
Washout PeriodBetween dosing periods (Day 1 and Day 8)Acceptable due to short half-life
Major Metabolic PathwayIntracellular phosphorylation to active metabolitesEssential for cytotoxic activity

The antineoplastic effects of gemcitabine are enhanced through prolonged infusion time rather than higher dosages, suggesting a schedule-dependent activity profile . This characteristic has important implications for clinical administration protocols, where extended infusions may provide better outcomes than simply increasing the dose.

Toxicity and Side Effects

Gemcitabine hydrochloride is associated with several dose-limiting toxicities that require careful monitoring during treatment:

The toxicity profile may vary based on dosing schedule, combination therapies, and individual patient factors such as genetic polymorphisms affecting drug metabolism .

Adverse EffectFrequency/SeverityClinical ImplicationsSource
MyelosuppressionDose-limitingRequires regular blood count monitoring
HepatotoxicityCommonNecessitates liver function tests during treatment
Discontinuation due to toxicity<1% of patientsGenerally well-tolerated despite side effects

Research Developments

Ongoing research into gemcitabine hydrochloride focuses on several areas that aim to enhance its efficacy and reduce associated toxicity:

  • Predictive biomarkers: Studies have investigated various markers that may predict response to gemcitabine, including human equilibrative nucleoside transporter 1 (hENT1) expression, deoxycytidine kinase (dCK) activity, and cytidine deaminase (CDA) polymorphisms . These biomarkers appear to be promising predictive indicators of outcome in patients receiving gemcitabine chemotherapy.

  • Combination therapies: Research continues to explore synergistic combinations of gemcitabine with other chemotherapeutic agents, targeted therapies, and immunotherapies . Many studies have been conducted without previous preclinical evaluation of molecular mechanisms and markers of drug synergistic interaction.

  • Novel delivery systems: Efforts are underway to develop improved formulations and delivery systems to enhance gemcitabine's efficacy while reducing toxicity.

  • Pharmacogenomics: Studies are examining how genetic variations influence gemcitabine metabolism, efficacy, and toxicity, with the goal of developing personalized treatment approaches . Most pharmacogenetic studies to date have been retrospective and monocentric, without multiple correction and validation in broader populations.

Research AreaKey Findings/FocusChallengesSource
BiomarkershENT1, dCK, CDA as predictive indicatorsDifferent methods and specimens used across studies
PharmacogenomicsImpact of genetic polymorphisms on efficacy and toxicityMost studies retrospective without validation in broader populations
Tumor-specific MarkersExpression of hENT1 mRNA and proteinTumor heterogeneity not adequately evaluated

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator